

The Deoxylapachol Biosynthetic Pathway in *Tectona grandis*: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Deoxylapachol**

Cat. No.: **B151955**

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the putative biosynthetic pathway of **deoxylapachol**, a significant secondary metabolite found in the heartwood of *Tectona grandis* (teak). **Deoxylapachol** and its derivatives are of considerable interest due to their wide range of biological activities, including antifungal and termiticidal properties, which contribute to the renowned durability of teak wood. This document outlines the proposed enzymatic steps, key intermediates, and relevant experimental protocols to facilitate further research and drug development.

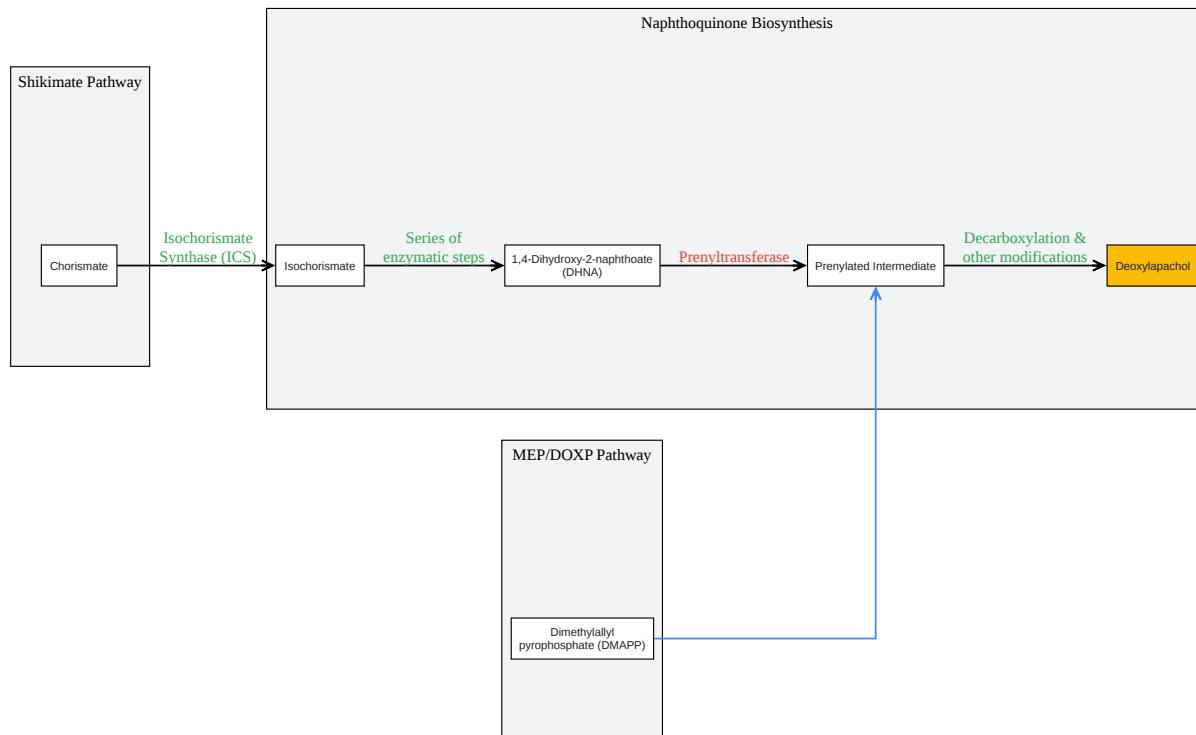
The Putative Deoxylapachol Biosynthetic Pathway

Deoxylapachol, a naphthoquinone, is synthesized via the shikimate pathway. While the specific enzymes in *Tectona grandis* have not been fully elucidated, a putative pathway can be constructed based on established knowledge of naphthoquinone biosynthesis in other plant species. The pathway initiates from chorismate, a key branch-point intermediate in primary metabolism.

The proposed biosynthetic route to **deoxylapachol** involves the following key stages:

- Formation of the Naphthoquinone Scaffold: The pathway begins with the conversion of chorismate, derived from the shikimate pathway, to 1,4-dihydroxy-2-naphthoate (DHNA).

This transformation is catalyzed by a series of enzymes, including isochorismate synthase (ICS).


- Prenylation of the Naphthoquinone Ring: The core naphthoquinone structure, DHNA, undergoes prenylation. A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the DHNA molecule.
- Final Modification Steps: Subsequent decarboxylation and other potential modifications lead to the formation of **deoxylapachol**.

The intermediates and the final product of this proposed pathway are summarized in Table 1.

Table 1: Key Intermediates and Product in the Putative **Deoxylapachol** Biosynthetic Pathway

Compound Name	Chemical Formula	Role in Pathway
Chorismate	C ₁₀ H ₁₀ O ₆	Primary Metabolite Precursor
Isochorismate	C ₁₀ H ₁₀ O ₆	Intermediate
1,4-Dihydroxy-2-naphthoate (DHNA)	C ₁₁ H ₈ O ₄	Naphthoquinone Precursor
Dimethylallyl pyrophosphate (DMAPP)	C ₅ H ₁₂ O ₇ P ₂	Prenyl Group Donor
Deoxylapachol	C ₁₅ H ₁₄ O ₂	Final Product

Below is a diagram illustrating the putative biosynthetic pathway of **deoxylapachol**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The Deoxylapachol Biosynthetic Pathway in *Tectona grandis*: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151955#deoxylapachol-biosynthetic-pathway-in-tectona-grandis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com